molecular formula C9H12N2O2 B13804506 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide

Cat. No.: B13804506
M. Wt: 180.20 g/mol
InChI Key: DTVUDWXPGDMXDJ-UHFFFAOYSA-N
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Description

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is a heterocyclic compound that features a pyridine ring with an ethoxy group and a carbonyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide typically involves the reaction of 4-ethoxy-3,4-dihydro-2H-pyridine with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and carbonyl cyanide groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h3,5,8H,2,4,6H2,1H3

InChI Key

DTVUDWXPGDMXDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCN(C=C1)C(=O)C#N

Origin of Product

United States

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